N-(1,3-benzodioxol-5-yl)quinoxaline-6-carboxamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)quinoxaline-6-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoxaline core, which is a fused heterocyclic system consisting of a benzene ring and a pyrazine ring, and a benzodioxole moiety, which is a methylenedioxy-substituted benzene ring. The combination of these two moieties imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)quinoxaline-6-carboxamide typically involves the condensation of 1,3-benzodioxole-5-carboxylic acid with quinoxaline-6-amine. This reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This can involve the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient mixing of reactants. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)quinoxaline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of quinoxaline-6-carboxamide derivatives with reduced functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoxaline-6-carboxylic acid derivatives.
Reduction: Reduced quinoxaline-6-carboxamide derivatives.
Substitution: Substituted benzodioxole derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)quinoxaline-6-carboxamide has been explored for various scientific research applications, including:
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound has been shown to inhibit the activity of certain kinases and enzymes involved in cell proliferation and survival. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound can modulate the expression of genes related to apoptosis and cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline derivatives: Compounds like quinoxaline-2-carboxamide and quinoxaline-6-carboxylic acid share structural similarities with N-(1,3-benzodioxol-5-yl)quinoxaline-6-carboxamide.
Benzodioxole derivatives: Compounds such as 1,3-benzodioxole-5-carboxylic acid and its amide derivatives are structurally related.
Uniqueness
This compound is unique due to the combination of the quinoxaline and benzodioxole moieties, which imparts distinct chemical and biological properties. This dual functionality allows the compound to interact with a broader range of molecular targets and exhibit diverse biological activities compared to its individual components.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)quinoxaline-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c20-16(10-1-3-12-13(7-10)18-6-5-17-12)19-11-2-4-14-15(8-11)22-9-21-14/h1-8H,9H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNSEIBZYGBRLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC4=NC=CN=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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